N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
Description
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that features a dihydroisoquinoline moiety and a pyrrolidine ring
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-14(25)22-17-6-8-18(9-7-17)24-20(26)12-19(21(24)27)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,19H,10-13H2,1H3,(H,22,25) |
InChI Key |
VZZFWABQPUJRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Chemical Reactions Analysis
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can be compared with other compounds that have similar structural features, such as:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core and have been studied for their biological activities.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound has a similar dihydroisoquinoline structure and is used in different synthetic applications. The uniqueness of this compound lies in its combination of the dihydroisoquinoline and pyrrolidine rings, which confer distinct chemical and biological properties
Biological Activity
N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps. Key intermediates include 3,4-dihydroisoquinoline derivatives and 2,5-dioxopyrrolidinones. The reaction conditions often utilize various reagents such as acyl chlorides and coupling agents to facilitate the formation of the amide bond.
Antibacterial and Antifungal Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising antibacterial activity against a range of pathogens. For instance, related N-phenylacetamide derivatives have shown effective inhibition against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values indicating significant potency compared to traditional antibiotics .
Table 1: Biological Activity Overview
| Compound | Target Organism | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Xanthomonas oryzae | TBD | Cell membrane disruption |
| Related N-phenylacetamide | Xanthomonas axonopodis | 156.7 | Cell membrane disruption |
The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have shown that treatment with these compounds leads to significant morphological changes in bacterial cells, indicating damage to the cell wall integrity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the isoquinoline structure can significantly influence biological activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Alkyl groups at specific positions | Enhanced solubility |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of derivatives against Meloidogyne incognita, demonstrating that certain modifications led to up to 100% nematicidal activity at concentrations as low as 500 µg/mL .
- Pharmacological Profiling : Another investigation into the pharmacological profiles indicated that these compounds could be potential leads for developing new antibacterial agents with improved efficacy over existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
